nAChR agonist 1

Description

Properties

IUPAC Name |

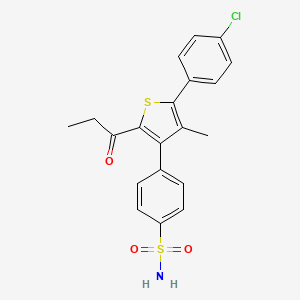

4-[5-(4-chlorophenyl)-4-methyl-2-propanoylthiophen-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3S2/c1-3-17(23)20-18(13-6-10-16(11-7-13)27(22,24)25)12(2)19(26-20)14-4-8-15(21)9-5-14/h4-11H,3H2,1-2H3,(H2,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIIYIJHDMIABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(S1)C2=CC=C(C=C2)Cl)C)C3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801142748 | |

| Record name | 4-[5-(4-Chlorophenyl)-4-methyl-2-(1-oxopropyl)-3-thienyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394371-75-5 | |

| Record name | 4-[5-(4-Chlorophenyl)-4-methyl-2-(1-oxopropyl)-3-thienyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394371-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[5-(4-Chlorophenyl)-4-methyl-2-(1-oxopropyl)-3-thienyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Nicotinic Acetylcholine Receptor (nAChR) Agonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanism of action of nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. It delves into the molecular interactions, signaling cascades, and experimental methodologies used to characterize these crucial physiological and pharmacological agents.

Introduction to Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are activated by the endogenous neurotransmitter acetylcholine (ACh) and a variety of exogenous compounds, including the defining agonist nicotine (B1678760).[2] nAChRs are pentameric structures composed of various combinations of α (α1–α10) and β (β1–β4) subunits, along with γ, δ, and ε subunits in muscle tissue, which gives rise to a wide diversity of receptor subtypes with distinct pharmacological and physiological properties.[1] The most predominant subtypes in the central nervous system (CNS) are the α4β2 and α7 receptors.[3] Their involvement in processes such as learning, memory, attention, and reward has made them significant targets for drug development in the context of neurological and psychiatric disorders like Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[4][5]

Core Mechanism of Action: From Agonist Binding to Cellular Response

The activation of nAChRs by an agonist is a multi-step process that translates a chemical signal into an electrical and subsequent cellular response. This can be broken down into three key phases:

Agonist Binding and Conformational Change

nAChR agonists initiate their action by binding to specific sites on the extracellular domain of the receptor.[2] In heteromeric receptors, these binding sites are typically located at the interface between an α subunit and an adjacent subunit, while in homomeric α7 receptors, they are formed at the interface of two α subunits.[2] The binding of an agonist molecule induces a conformational change in the receptor protein, causing the ion channel to transition from a closed to an open state.[4] For most nAChRs, the binding of two agonist molecules is required to stabilize this open state.[2]

Ion Channel Gating and Cation Influx

The opening of the central pore of the nAChR allows for the rapid influx of cations down their electrochemical gradient.[1][2] The channel is permeable to sodium (Na+) and potassium (K+) ions, and some subtypes, notably the α7 nAChR, exhibit a high permeability to calcium (Ca2+).[2][3] This influx of positive ions leads to the depolarization of the cell membrane, generating an excitatory postsynaptic potential (EPSP).[4] If this depolarization reaches the threshold, it can trigger an action potential in neurons or muscle contraction in neuromuscular junctions.[4] The rapid opening of the channel is transient, typically lasting for about a millisecond until the agonist dissociates.[2]

Downstream Signaling Pathways and Cellular Responses

The influx of Ca2+ through nAChRs, particularly the α7 subtype, can act as a second messenger, initiating a variety of intracellular signaling cascades.[3] One of the key pathways activated is the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is known to play a crucial role in promoting neuronal survival and neuroprotection.[3] This sustained stimulation of nAChRs can lead to delayed cellular responses that protect against neurotoxicity.[3] The activation of nAChRs can also modulate the release of other neurotransmitters, including dopamine, which is a key mechanism underlying the rewarding effects of nicotine.[4]

Quantitative Data on nAChR Agonists

The interaction of agonists with nAChRs is quantified by two primary parameters: binding affinity (Kd or Ki) and efficacy (EC50 and Emax). Binding affinity reflects the strength of the interaction between the agonist and the receptor, while efficacy describes the ability of the agonist to activate the receptor and elicit a functional response.

| Agonist | Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (EC50, nM) | Reference |

| Acetylcholine | α4β2 | - | 1,000 (high sensitivity), 100,000 (low sensitivity) | [5] |

| α7 | - | - | ||

| Muscle-type | 106,000 | - | [6] | |

| Nicotine | α4β2 | - | - | |

| α7 | - | - | ||

| Epibatidine | α4β2 | - | - | |

| α7 | - | - | ||

| Choline | Muscle-type | 4,100,000 | - | [6] |

| Varenicline | α4β2 | - | - | |

| Cytisine | α4β2 | - | - | |

| Anatoxin-a | α4β2 | 1 - 90 | - | [7] |

| α7 | 1 - 90 | - | [7] | |

| Hosieine-A | α4β2 | <1 | - | [7] |

Experimental Protocols for Studying nAChR Agonists

The characterization of nAChR agonist mechanisms of action relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for three key experimental approaches.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kd or Ki) of a test compound for a specific nAChR subtype.

Objective: To quantify the binding of a radiolabeled ligand to nAChRs in a tissue homogenate or cell membrane preparation.

Materials:

-

Membrane preparation from tissue (e.g., rat brain) or cells expressing the nAChR subtype of interest.

-

Radioligand (e.g., [3H]epibatidine, [3H]cytisine).[3]

-

Unlabeled competitor compound (for determining non-specific binding, e.g., nicotine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing various salts).[1]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound.

-

Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters to separate the bound from the free radioligand.[1]

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[1]

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This is the gold standard technique for studying the functional properties of ion channels, including nAChRs. It allows for the measurement of ion currents flowing through single or populations of channels.[8]

Objective: To record the ion currents elicited by the application of an nAChR agonist in whole-cell or single-channel configuration.

Materials:

-

Cells expressing the nAChR subtype of interest.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Glass micropipettes.

-

Agonist solution.

Procedure:

-

Pipette Fabrication: Pull glass micropipettes to a fine tip with a resistance of 3-5 MΩ.[4]

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[10]

-

Configuration:

-

Agonist Application: Rapidly apply the agonist solution to the cell using a perfusion system.

-

Data Recording and Analysis: Record the resulting ion currents. Analyze the amplitude, kinetics, and concentration-response relationship of the currents to determine the agonist's efficacy (EC50) and potency.

Calcium Imaging

This technique is used to measure changes in intracellular calcium concentration in response to nAChR activation, particularly for Ca2+-permeable subtypes like α7.

Objective: To visualize and quantify the increase in intracellular Ca2+ upon agonist application.

Materials:

-

Cells expressing the nAChR subtype of interest, plated on glass coverslips.

-

Fluorescence microscope with a camera.

-

Image analysis software.

-

Recording solution.

Procedure:

-

Cell Loading: Incubate the cells with the Ca2+ indicator dye, which will be taken up by the cells and become fluorescent in the presence of Ca2+.[11]

-

Agonist Application: Perfuse the cells with a solution containing the nAChR agonist.

-

Image Acquisition: Capture fluorescence images of the cells before, during, and after agonist application.[11]

-

Data Analysis: Measure the change in fluorescence intensity over time to quantify the increase in intracellular Ca2+ concentration. This can be used to determine the concentration-response relationship for the agonist.

Visualizations of nAChR Agonist Mechanism of Action

To further elucidate the concepts described, the following diagrams visualize the core signaling pathway, a typical experimental workflow, and the logical relationship of agonist binding to channel gating.

References

- 1. benchchem.com [benchchem.com]

- 2. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Patch Clamp Protocol [labome.com]

- 10. personal.utdallas.edu [personal.utdallas.edu]

- 11. pnas.org [pnas.org]

Binding Affinity of Epibatidine for nAChR Subtypes

An in-depth analysis of the binding affinity and kinetics of Epibatidine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, is crucial for understanding its pharmacological effects and for the development of novel therapeutic agents. This guide provides a detailed overview of Epibatidine's interaction with various nAChR subtypes, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

Epibatidine is a high-affinity agonist at a wide range of nAChR subtypes. Its binding affinity is typically measured using radioligand binding assays, where it competes with a radiolabeled ligand for binding to the receptor. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of Epibatidine required to occupy 50% of the receptors.

| nAChR Subtype | Ligand | Ki (nM) | Species | Tissue/Cell Line | Reference |

| α4β2 | [³H]Epibatidine | 0.0003 - 0.06 | Rat, Human | Brain membranes, SH-EP1 cells | |

| α3β4 | [³H]Epibatidine | 0.03 - 1.0 | Rat, Human | Adrenal medulla, SH-SY5Y cells | |

| α7 | [¹²⁵I]α-Bungarotoxin | 1 - 10 | Rat, Human | Hippocampus, GHB1 cells | |

| α1β1γδ (muscle) | [¹²⁵I]α-Bungarotoxin | >1000 | Torpedo | Electric organ |

Key Observations:

-

Epibatidine exhibits exceptionally high affinity for the α4β2 subtype, which is the most abundant nAChR subtype in the mammalian brain.

-

Its affinity for the α7 subtype is significantly lower than for α4β2 and α3β4 subtypes.

-

Epibatidine shows very low affinity for the muscle-type nAChR (α1β1γδ), highlighting its selectivity for neuronal subtypes.

Kinetics of Epibatidine Binding

The kinetics of ligand-receptor interactions, including the association rate constant (kon) and the dissociation rate constant (koff), provide a more dynamic understanding of the binding process. These parameters are often determined using techniques like surface plasmon resonance (SPR) or advanced electrophysiological methods.

| nAChR Subtype | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Method | Reference |

| α4β2 | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | SPR | |

| α7 | 5.8 x 10⁴ | 1.1 x 10⁻² | Patch-clamp |

Insights from Kinetic Data:

-

The fast association rate and slow dissociation rate of Epibatidine at the α4β2 receptor contribute to its high affinity and prolonged activation of this subtype.

-

For the α7 receptor, both the association and dissociation rates are faster compared to α4β2, indicating a more transient interaction.

Experimental Protocols

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki) of a compound.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membranes are incubated with a known concentration of a suitable radioligand (e.g., [³H]Epibatidine or [¹²⁵I]α-Bungarotoxin) and varying concentrations of unlabeled Epibatidine.

-

Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Counting: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of Epibatidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Steps:

-

Immobilization: Purified nAChR protein is immobilized on the surface of a sensor chip.

-

Association: A solution containing Epibatidine is flowed over the sensor chip, and the binding to the immobilized receptors is monitored in real-time as a change in the refractive index.

-

Dissociation: The Epibatidine solution is replaced with buffer, and the dissociation of the ligand from the receptor is monitored.

-

Data Analysis: The association and dissociation rate constants (kon and koff) are determined by fitting the binding data to a suitable kinetic model. The equilibrium dissociation constant (Kd) can be calculated from the ratio of koff to kon.

nAChR Signaling Pathways

Upon binding of an agonist like Epibatidine, nAChRs, which are ligand-gated ion channels, undergo a conformational change that opens the channel pore.

Caption: Simplified nAChR signaling pathway upon agonist binding.

Pathway Description:

-

Binding: Epibatidine binds to the orthosteric binding site on the nAChR.

-

Channel Opening: This binding event triggers a conformational change in the receptor, opening the central ion channel.

-

Ion Influx: The open channel allows the influx of cations, primarily Na⁺ and Ca²⁺, down their electrochemical gradients.

-

Depolarization: The influx of positive ions leads to depolarization of the cell membrane. In neurons, this can trigger the generation of an action potential and lead to the release of neurotransmitters.

-

Calcium Signaling: The influx of Ca²⁺ acts as a second messenger, activating various intracellular signaling cascades that can modulate enzyme activity and lead to changes in gene expression.

A Technical Guide to the Subtype Selectivity of nAChR Agonist PNU-282987 for α7 versus α4β2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nicotinic acetylcholine (B1216132) receptor (nAChR) agonist PNU-282987, with a focus on its selectivity for the α7 subtype over the α4β2 subtype. This document outlines the quantitative pharmacological data, detailed experimental protocols for determining selectivity, and the distinct intracellular signaling pathways associated with each receptor subtype.

Executive Summary

PNU-282987 is a potent and highly selective agonist for the α7 nAChR. Its pharmacological profile is characterized by high-affinity binding and robust functional activation of the α7 subtype, while exhibiting negligible activity at α4β2-containing receptors. This selectivity is crucial for its use as a pharmacological tool in research and as a lead compound in drug development programs targeting cognitive disorders, inflammatory conditions, and certain types of pain where α7 nAChR activation is considered a therapeutic mechanism.[1][2] This guide details the experimental evidence and methodologies that establish this selectivity profile.

Data Presentation: Quantitative Comparison

The selectivity of PNU-282987 is quantitatively demonstrated through binding affinity (Ki) and functional potency (EC50) values. The following tables summarize the key pharmacological parameters for PNU-282987 at both α7 and α4β2 nAChR subtypes.

Table 1: Binding Affinity of PNU-282987

| Receptor Subtype | Radioligand Used | Preparation | Ki (nM) | Reference |

| α7 nAChR | [3H]Methyllycaconitine ([3H]MLA) | Rat Brain Homogenates | 26 | |

| α4β2 nAChR | - | - | >10,000 (Inactive) | [3] |

Note: The high Ki value for α4β2 indicates very low binding affinity. Often, a specific value is not determined as the compound is considered inactive at testable concentrations.

Table 2: Functional Activity of PNU-282987

| Receptor Subtype | Assay Type | System | Parameter | Value (nM) | Reference |

| α7 nAChR | Electrophysiology | Rat Hippocampal Neurons | EC50 | 154 | |

| α4β2 nAChR | Various Functional Assays | - | IC50 / EC50 | ≥60,000 |

Note: The high IC50/EC50 value for α4β2 indicates a lack of functional agonism or antagonism at typical concentrations.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and signaling pathways discussed in this guide.

Experimental Protocols

The determination of subtype selectivity for a compound like PNU-282987 relies on two primary experimental approaches: radioligand binding assays to measure binding affinity and electrophysiological assays to measure functional potency.

Radioligand Binding Assay for α7 nAChR Affinity (Ki)

This protocol determines the affinity of a test compound by measuring its ability to compete with a known radiolabeled ligand that selectively binds to the α7 nAChR.

-

Objective: To calculate the inhibition constant (Ki) of PNU-282987 for the α7 nAChR.

-

Materials:

-

Biological Material: Rat brain tissue homogenates (e.g., hippocampus, rich in α7 nAChRs) or membranes from cell lines stably expressing human α7 nAChRs (e.g., SH-SY5Y).[4]

-

Radioligand: [3H]Methyllycaconitine ([3H]MLA) or [125I]α-Bungarotoxin ([125I]α-Bgtx).[5][6]

-

Test Compound: PNU-282987 at various concentrations.

-

Non-specific Competitor: A high concentration of a known ligand (e.g., 10 µM Nicotine or 1 µM unlabeled α-Bungarotoxin) to determine non-specific binding.[5][6]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/C), scintillation counter.

-

-

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding, and Competition Binding.

-

Total Binding: Add membrane preparation, a fixed concentration of radioligand (near its Kd), and assay buffer.

-

Non-specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of the non-specific competitor.

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of PNU-282987.

-

Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.[7]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place filters in scintillation vials with scintillation cocktail and measure radioactivity (counts per minute, CPM) in a scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculate by subtracting the average CPM of NSB wells from the average CPM of all other wells.

-

IC50 Determination: Plot the percentage of specific binding against the log concentration of PNU-282987. Use non-linear regression to fit a sigmoidal curve and determine the IC50 value (the concentration of PNU-282987 that inhibits 50% of specific radioligand binding).

-

Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) for Functional Potency (EC50)

This electrophysiological technique measures ion flow through the receptor channel in response to agonist application, allowing for the determination of functional potency and efficacy. It is particularly well-suited for receptors expressed in Xenopus oocytes.[7][8]

-

Objective: To determine the half-maximal effective concentration (EC50) of PNU-282987 at α7 and α4β2 nAChRs.

-

Materials:

-

Biological System: Xenopus laevis oocytes.

-

Reagents: cRNA for human α7 and human α4/β2 nAChR subunits, collagenase solution.

-

Solutions: Standard oocyte saline (ND96), recording solution.

-

Test Compound: PNU-282987 at various concentrations.

-

Equipment: Microinjection setup, two-electrode voltage clamp amplifier, recording chamber, perfusion system, data acquisition software (e.g., pCLAMP).[8]

-

-

Procedure:

-

Oocyte Preparation: Harvest and defolliculate Xenopus oocytes.

-

cRNA Injection: Microinject oocytes with cRNA encoding the desired nAChR subunits (e.g., α7 alone, or α4 and β2 together).

-

Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell membrane.

-

Recording Setup: Place a single oocyte in the recording chamber under continuous perfusion with recording solution.

-

Impaling: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential, typically between -60 mV and -80 mV.[8]

-

Agonist Application: Apply a brief pulse (e.g., 2-10 seconds) of a known agonist (like acetylcholine) to confirm receptor expression and establish a baseline maximal response.

-

Concentration-Response: After a washout period, apply increasing concentrations of PNU-282987 to the oocyte and record the peak inward current elicited at each concentration. Ensure complete washout between applications to allow the receptor to recover from desensitization.

-

-

Data Analysis:

-

Normalization: Normalize the peak current at each PNU-282987 concentration to the maximal current elicited by a saturating concentration of a full agonist (or the highest PNU-282987 concentration).

-

EC50 Determination: Plot the normalized response against the log concentration of PNU-282987. Use non-linear regression (e.g., Hill equation) to fit the data and determine the EC50 (the concentration that produces 50% of the maximal response) and the Hill slope.

-

Signaling Pathways

The profound selectivity of PNU-282987 for α7 nAChRs means it preferentially activates a distinct set of downstream signaling cascades compared to non-selective agonists that would also activate α4β2 nAChRs.

α7 nAChR Signaling

The α7 nAChR is a homopentameric channel characterized by its high permeability to calcium (Ca²⁺) relative to other nAChRs.[9] This high Ca²⁺ influx is a key trigger for its diverse downstream signaling functions.[10]

-

Primary Event: Activation by PNU-282987 leads to a rapid and substantial influx of Ca²⁺ into the cell.[10]

-

Key Downstream Pathways:

-

PI3K/Akt Pathway: The increase in intracellular Ca²⁺ can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a major pro-survival and anti-apoptotic cascade.[10][11]

-

JAK2/STAT3 Pathway: α7 nAChR activation can engage the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This is a critical component of the "cholinergic anti-inflammatory pathway," leading to the suppression of pro-inflammatory cytokine production.[9]

-

MAPK/ERK Pathway: The Ca²⁺ signal can also trigger the Raf-MEK-ERK (Extracellular signal-regulated kinase) cascade, which is involved in synaptic plasticity, learning, and memory.[9]

-

Calmodulin-Dependent Kinases (CaMK): Direct activation by Ca²⁺/calmodulin complexes leads to the activation of CaMKs, which play a role in neurotransmitter release and synaptic regulation.[11]

-

α4β2 nAChR Signaling

The α4β2 nAChR is the most abundant heteromeric nAChR subtype in the brain and is the primary mediator of nicotine's rewarding and addictive properties.[12] Its signaling is multifaceted, involving both direct ionotropic effects and more recently discovered metabotropic pathways.

-

Primary Event: Activation leads to the influx of Na⁺ and K⁺, causing membrane depolarization, as well as a smaller influx of Ca²⁺ compared to the α7 subtype.

-

Key Downstream Pathways:

-

Ionotropic Signaling: The primary function is fast synaptic transmission. Membrane depolarization can trigger action potentials and lead to the release of various neurotransmitters, most notably dopamine in the ventral tegmental area (VTA), which is central to reward processing.[12]

-

Metabotropic Signaling: Recent evidence shows that α4β2 nAChRs can also signal in a manner independent of ion flux. This involves the recruitment of proteins like β-arrestin1 and the activation of Src kinase, which in turn initiates a cascade involving Syk and Phospholipase C γ1 (PLCγ1), ultimately leading to the activation of Protein Kinase C βII (PKCβII). This pathway suggests a more complex, modulatory role for α4β2 nAChRs beyond simple ion channel function.

-

Conclusion

The selective α7 nAChR agonist PNU-282987 demonstrates a clear and significant preference for the α7 subtype over the α4β2 subtype, as evidenced by quantitative binding and functional assays. Its high affinity and potent agonism at α7 receptors, coupled with its negligible activity at α4β2 receptors, make it an invaluable tool for dissecting the specific physiological roles of the α7 nAChR. Understanding its selectivity, the methods used to confirm it, and the distinct signaling pathways it activates is fundamental for researchers and developers in the field of neuroscience and pharmacology.

References

- 1. Selective α4β2 Nicotinic Acetylcholine Receptor Agonists Target Epigenetic Mechanisms in Cortical GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotine - Wikipedia [en.wikipedia.org]

- 12. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Characterization of Novel Nicotinic Acetylcholine Receptor (nAChR) Agonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological characterization of novel nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively screen, identify, and characterize new chemical entities targeting this important class of ligand-gated ion channels. This document details key experimental protocols, presents quantitative data for a selection of novel agonists, and visualizes the core signaling pathways involved in nAChR activation.

Introduction to Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that play a crucial role in a wide array of physiological processes throughout the central and peripheral nervous systems. Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists, leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization and the initiation of downstream signaling events. The diverse subunit composition of nAChRs gives rise to a variety of receptor subtypes with distinct pharmacological and physiological profiles, making them attractive therapeutic targets for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and pain.[1]

The development of novel nAChR agonists with improved subtype selectivity and favorable pharmacokinetic properties is a key focus of modern drug discovery. A thorough pharmacological characterization is essential to understand the potency, efficacy, and potential therapeutic utility of these new chemical entities.

Quantitative Data for Novel nAChR Agonists

The following tables summarize the in vitro pharmacological data for a selection of novel nAChR agonists, providing a comparative overview of their binding affinities (Ki), potencies (EC50), and efficacies (Emax) at various nAChR subtypes.

Table 1: Binding Affinities (Ki, nM) of Novel nAChR Agonists

| Compound | α4β2 | α7 | α3β4 | Reference |

| TC299423 | 0.24 ± 0.04 | - | 18.0 ± 0.7 | [2] |

| Varenicline | - | - | - | [1] |

| ABT-418 | 6 | - | - | [3] |

| RTI-36 | ~0.037 | Agonist activity | - | [4] |

| RTI-76 | ~0.009 | - | - | [4] |

| RTI-102 | ~0.009 | - | - | [4] |

Note: '-' indicates data not available in the cited sources.

Table 2: Potency (EC50, nM) and Efficacy (Emax, % of Acetylcholine or Nicotine response) of Novel nAChR Agonists

| Compound | nAChR Subtype | EC50 (nM) | Emax (%) | Reference |

| TC299423 | α6β2* | 30 - 60 | Partial Agonist | [2] |

| High-sensitivity α4(2)β2(3) | 600 - 2000 | 94 - 139 | [2] | |

| Low-sensitivity α4(3)β2(2) | ≥14000 | 32 - 39 | [2] | |

| ABT-418 | α4β2 | - | Full Agonist | [3] |

Note: Efficacy is often expressed relative to a standard agonist like acetylcholine or nicotine.

Key Experimental Protocols

A comprehensive pharmacological characterization of novel nAChR agonists involves a battery of in vitro and in vivo assays. The following sections provide detailed methodologies for some of the most critical experiments.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a novel compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

Workflow for a typical radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the nAChR subtype of interest (e.g., HEK293, SH-SY5Y).

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove cytosolic components.

-

Resuspend the final membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine, [³H]cytisine), and the membrane preparation.

-

Non-specific Binding: Add a high concentration of a known non-radiolabeled nAChR ligand (e.g., nicotine) to saturate the receptors, followed by the radioligand and membrane preparation.

-

Competitive Binding: Add varying concentrations of the novel test compound, the radioligand, and the membrane preparation.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

TEVC is a powerful technique for characterizing the functional properties of ligand-gated ion channels expressed in large cells, such as Xenopus oocytes. It allows for the measurement of ion currents evoked by the application of an agonist.

Experimental Workflow: Two-Electrode Voltage Clamp

References

The Potent nAChR Agonist Epibatidine and its Profound Impact on Receptor Desensitization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epibatidine (B1211577), a potent alkaloid originally isolated from the skin of the poison frog Epipedobates tricolor, has garnered significant attention in neuroscience and pharmacology due to its high affinity and efficacy as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Its analgesic properties, reportedly 200 times that of morphine, are mediated through its interaction with nAChRs, not opioid receptors. A key characteristic of epibatidine's interaction with nAChRs is its ability to induce profound and prolonged receptor desensitization, a phenomenon where the receptor becomes refractory to further stimulation despite the continued presence of the agonist. This technical guide provides an in-depth exploration of the effects of epibatidine on nAChR desensitization, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

The Dual Nature of Epibatidine: Potent Agonist and Desensitizer

Epibatidine is a high-affinity agonist at several nAChR subtypes, with a particularly high affinity for α4β2* nAChRs, the predominant subtype in the central nervous system. This high affinity translates to high potency in activating these receptors. However, this potent activation is intrinsically linked to the induction of a desensitized state. This dual functionality is a critical consideration in the development of nAChR-targeted therapeutics.

The desensitization process is a complex conformational change in the receptor protein. Upon prolonged exposure to an agonist like epibatidine, the receptor transitions from a resting, closed state to an open, ion-conducting state, and then to a high-affinity, non-conducting desensitized state. This process is characterized by a slow onset and offset of the response to epibatidine, and a more pronounced apparent desensitization compared to other agonists like acetylcholine and nicotine (B1678760).[1]

Quantitative Data on Epibatidine's Interaction with nAChRs

The following tables summarize key quantitative parameters that describe the interaction of epibatidine with various nAChR subtypes, focusing on binding affinity and the potency to induce desensitization.

Table 1: Binding Affinities (Ki) of Epibatidine for nAChR Subtypes

| Agonist | nAChR Subtype | Species/Cell Line | Ki Value |

| (±)-Epibatidine | α4β2* | Mouse Brain | 0.01 nM |

| Epibatidine | α4β2 | - | 40 pM |

| Epibatidine | α7 | - | 20 nM |

Note: The affinity of epibatidine for the α4β2 subtype is exceptionally high, indicating a strong binding interaction.

Table 2: Functional Potency (EC50/DC50) of Epibatidine and Other Agonists

| Agonist | Assay | Cell Line/System | Parameter | Value |

| Epibatidine | Membrane Potential Assay | SH-SY5Y (neuronal) | EC50 (Activation) | ~10 nM |

| Epibatidine | Membrane Potential Assay | SH-SY5Y (neuronal) | DC50 (Desensitization) | ~30 nM |

| Epibatidine | Membrane Potential Assay | TE-671 (muscle-type) | EC50 (Activation) | ~100 nM |

| Epibatidine | Membrane Potential Assay | TE-671 (muscle-type) | DC50 (Desensitization) | ~300 nM |

| Nicotine | [3H]-Dopamine Release | Mouse Striatal Synaptosomes (α4β2*) | DC50 (Desensitization) | ~300 nM |

EC50 (Median Effective Concentration) is the concentration of a drug that gives half-maximal response. DC50 (Median Desensitizing Concentration) is the concentration of an agonist that causes 50% of the maximal desensitization.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Measuring nAChR Desensitization

This technique allows for the direct measurement of ion currents through nAChRs in response to agonist application, providing a real-time assessment of activation and desensitization.

Cell Preparation:

-

Culture cells stably or transiently expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for neuronal nAChRs or HEK293 cells transfected with specific subunit cDNAs) on glass coverslips.[2]

-

Optimal recordings are typically obtained 3-4 days after plating.[2]

Solutions:

-

External Solution (in mM): 144 NaCl, 1.5 KCl, 2 CaCl2, 1 MgSO4, 20 HEPES, pH 7.5.[4]

-

Internal (Pipette) Solution (in mM): 140 KCl, 4 MgSO4, 0.1 EGTA, 10 HEPES, 3 ATP, pH 7.2 with KOH.[2] Pipette resistance should be 3-5 MΩ.[2]

Recording Procedure:

-

Establish a whole-cell patch clamp configuration on a selected cell at a holding potential of -60 mV.[2]

-

Utilize a fast perfusion system for rapid application and removal of agonist solutions.[2]

-

Two-Pulse Protocol to Measure Desensitization:

-

Apply a conditioning pulse of epibatidine at a specific concentration and duration to induce desensitization.

-

After a variable washout period, apply a test pulse of a standard agonist (e.g., acetylcholine) to measure the extent of receptor recovery.

-

The ratio of the peak current amplitude of the test pulse to the initial control pulse provides a measure of the recovery from desensitization.

-

Data Analysis:

-

The onset of desensitization can be fitted with a single or double exponential function to determine the time constants (τ).

-

The recovery from desensitization is plotted as the fractional response recovery versus the washout time and can also be fitted with an exponential function to determine the recovery time constant.

Radioligand Binding Assay for Assessing nAChR Desensitization

This method measures the binding of a radiolabeled ligand, such as [125I]-epibatidine, to nAChRs. Changes in binding affinity and receptor number upon prolonged agonist exposure can be indicative of desensitization and upregulation.

Materials:

-

Cell or brain tissue homogenates expressing the nAChR of interest.

-

[125I]-epibatidine (radioligand).

-

Binding buffer (e.g., 144 mM NaCl, 1.5 mM KCl, 2 mM CaCl2, 1 mM MgSO4, 20 mM HEPES, 0.1% BSA, pH 7.5).[4]

-

Unlabeled epibatidine or another nAChR agonist/antagonist for competition and non-specific binding determination.

Procedure:

-

Tissue Preparation: Homogenize brain regions or cultured cells in ice-cold buffer.[5]

-

Incubation: Incubate the homogenates with a fixed concentration of [125I]-epibatidine (e.g., 200-500 pM) in the presence or absence of varying concentrations of unlabeled epibatidine (for competition binding) or after pre-incubation with a desensitizing concentration of epibatidine.[4][5] Incubation is typically carried out for 2-5 hours at 4°C or 22°C.[4][5]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

-

Saturation Binding: Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by incubating with increasing concentrations of [125I]-epibatidine.

-

Competition Binding: Determine the inhibition constant (Ki) of unlabeled ligands by measuring their ability to displace [125I]-epibatidine binding.

-

Changes in Kd and Bmax after chronic agonist exposure can indicate a shift to a high-affinity desensitized state and receptor upregulation, respectively.

nAChR Signaling Pathways and the Influence of Desensitization

Activation of nAChRs by agonists like epibatidine initiates a cascade of downstream signaling events, primarily driven by the influx of cations (Na+ and Ca2+). The subsequent desensitization profoundly modulates these pathways by terminating the initial signal and potentially triggering longer-term adaptive responses.

The influx of Ca2+ through nAChRs is a critical second messenger that can activate a variety of signaling cascades, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and neuroprotection.

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: Involved in cell proliferation, differentiation, and synaptic plasticity.

-

Protein Kinase C (PKC) and Protein Kinase A (PKA): These kinases can modulate nAChR function, including desensitization, through phosphorylation.

The profound and sustained desensitization induced by epibatidine can lead to a functional antagonism of nAChR signaling, effectively blocking the effects of the endogenous neurotransmitter acetylcholine. This prolonged inactivation can also lead to a compensatory upregulation of nAChR expression at the cell surface, a phenomenon observed with chronic nicotine exposure.

Conclusion

Epibatidine serves as a powerful pharmacological tool for dissecting the intricacies of nAChR function. Its high potency as an agonist is inextricably linked to its ability to induce a profound and persistent desensitized state. Understanding the quantitative parameters, kinetics, and downstream consequences of epibatidine-induced desensitization is paramount for researchers in academia and industry. The experimental protocols and signaling pathways outlined in this guide provide a framework for investigating the complex pharmacology of epibatidine and for the rational design of novel nAChR-targeting therapeutics with optimized efficacy and reduced side effects. Further research is warranted to elucidate the precise kinetics of epibatidine-induced desensitization and its long-term impact on neuronal function and plasticity.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of desensitization and recovery from desensitization for human α4β2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of desensitization and recovery from desensitization for human alpha4beta2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a novel nicotinic binding site in mouse brain using [125I]-epibatidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]

In Silico Modeling of the Nicotinic Acetylcholine Receptor (nAChR) Agonist Binding Pocket: A Technical Guide

Introduction

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are pentameric ligand-gated ion channels that play a crucial role in fast synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are implicated in a wide range of physiological processes, including learning, memory, and attention, and their dysfunction is associated with various neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction.[2] nAChRs are composed of five subunits arranged around a central ion pore.[3][4] The binding of agonists, like acetylcholine or nicotine, to the extracellular domain (ECD) at the interface between subunits triggers a conformational change that opens the ion channel.[5]

Given their therapeutic importance, nAChRs are significant targets for drug discovery.[6] However, the structural diversity arising from numerous subunit combinations presents a major challenge for designing subtype-selective ligands.[3][7] In silico modeling has become an indispensable tool to overcome these challenges, providing detailed insights into the atomic-level interactions between agonists and the nAChR binding pocket.[8] The lack of high-resolution crystal structures for many nAChR subtypes makes computational approaches like homology modeling, molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling essential for modern drug design.[8][9][10] This guide provides an in-depth overview of these core computational methodologies, presenting key data, detailed protocols, and logical workflows for researchers in the field.

Core In Silico Methodologies

The computational investigation of the nAChR agonist binding pocket typically involves a multi-step workflow, starting from structural modeling and progressing to dynamic simulation and predictive modeling.

Homology Modeling of the nAChR Structure

Due to the scarcity of high-resolution experimental structures for most human nAChR subtypes, homology modeling is the primary method for generating reliable three-dimensional models.[10] This technique constructs an atomic-resolution model of a "target" protein based on its amino acid sequence and an experimentally determined structure of a homologous "template" protein.

Key Templates:

-

Acetylcholine-Binding Proteins (AChBPs): These soluble proteins, homologous to the nAChR extracellular domain, are extensively used as templates due to the availability of numerous high-resolution crystal structures complexed with various ligands.[11][12][13] AChBPs from species like Lymnaea stagnalis share significant pharmacological properties with homomeric α7 nAChRs.[12]

-

Cryo-Electron Microscopy (Cryo-EM) Structures: Recent advances have yielded near-atomic resolution structures of nAChRs, such as the Torpedo muscle-type receptor and human α4β2 nAChR, which serve as excellent templates for both the extracellular and transmembrane domains (TMD).[5][14][15]

-

Receptor Chimeras: Chimeric structures, such as one combining the Lys-AChBP and the human α7-nAChR ECD, provide high sequence identity (up to 64%) and serve as superior models for studying ligand binding.[16]

Experimental Protocol: Homology Modeling

-

Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search with the target nAChR subunit sequence. Select templates based on high sequence identity (>30%), resolution, and the presence of a relevant co-ligand.

-

Sequence Alignment: Perform a sequence alignment between the target and template sequences. Manual adjustments may be necessary to ensure critical residues in the binding site loops (A-F) are correctly aligned.

-

Model Building: Use modeling software (e.g., MODELLER, SWISS-MODEL) to generate the 3D coordinates of the target protein based on the alignment. This involves copying coordinates for aligned residues, building insertions, and deleting non-aligned regions. For heteromeric receptors, subunits are modeled individually and then assembled into a pentameric structure.[6][14]

-

Loop Refinement: The binding site C-loop is highly flexible and critical for agonist binding. Refine the conformation of this and other loops using specialized loop modeling algorithms.

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK (for stereochemical quality), Ramachandran plots, and ERRAT (for non-bonded interaction statistics). The model with the best validation scores is selected for further studies.

Molecular Docking and Virtual Screening

Molecular docking predicts the preferred orientation of a ligand within a receptor's binding pocket and estimates the strength of the interaction, typically as a scoring function.[17] It is crucial for understanding binding modes and for performing virtual screening, where large chemical libraries are computationally screened to identify potential hits.[11][18]

The nAChR agonist binding site is an aromatic "box" formed by conserved residues on the principal (+) face (loops A, B, C) of one subunit and the complementary (-) face (loops D, E, F) of the adjacent subunit.[19] Key interactions include cation-π interactions with tryptophan residues and hydrogen bonds.[20]

Experimental Protocol: Molecular Docking

-

Receptor Preparation: Prepare the validated homology model by adding hydrogen atoms, assigning partial charges, and defining the binding site grid. The grid box should encompass the entire aromatic pocket at the subunit interface.

-

Ligand Preparation: Generate a 3D conformation of the agonist molecule, assign charges (e.g., Gasteiger charges), and define rotatable bonds.

-

Docking Execution: Use docking software like AutoDock, Glide, or ToxDock (specialized for peptide toxins) to dock the ligand into the prepared receptor grid.[17][21][22] The software samples multiple conformations and orientations of the ligand, scoring each "pose".

-

Pose Analysis: Analyze the top-scoring poses. A successful pose should place the agonist's cationic center in the aromatic box, forming key cation-π and hydrogen bond interactions observed experimentally. The results can be used to rationalize mutagenesis data or guide the design of new compounds.[20]

Virtual Screening: The docking protocol is automated to screen thousands to millions of compounds from databases like ZINC or DrugBank.[11][23] Hits are prioritized based on docking scores and filtered by properties like drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles.

| Study Type | Receptor Model | Software/Method | Key Findings | Reference |

| Virtual Screening | Acetylcholine Binding Protein (AChBP) | Relaxed-Complex Method (MD + Docking) | Identified novel ligands from the NCI Diversity Set that bind in the traditional C-loop location. | [11] |

| Peptide Docking | α4β2 nAChR Homology Model | ToxDock | Correctly predicted bioactive α-GID conotoxin analogs and identified mutants with improved subtype selectivity. | [18][21] |

| Selectivity Study | α3β4 and α7 nAChR Homology Models | Molecular Docking & MD | Explained the high selectivity of ligand AK3 for α3β4 over α7 by identifying a key salt bridge interaction. | [20] |

| Allosteric Modulators | α7 nAChR Structural Models | Pharmacophore Screening (DrugBank) | Successfully identified novel positive and negative allosteric modulators, validated by functional assays. | [23] |

Molecular Dynamics (MD) Simulations

While docking provides a static picture, MD simulations offer insights into the dynamic behavior of the receptor-ligand complex over time.[24] By solving Newton's equations of motion, MD simulations can reveal conformational changes, water molecule dynamics, and the stability of ligand binding. Simulations are computationally intensive, often running for hundreds of nanoseconds to microseconds.[25][26]

Experimental Protocol: MD Simulation

-

System Preparation: The top-ranked docked complex of the nAChR and agonist is embedded in a realistic lipid bilayer (e.g., POPC or DMPC) and solvated with a water model (e.g., TIP3P).[14][26] Ions (e.g., Na⁺, Cl⁻) are added to neutralize the system and achieve physiological concentration.

-

Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interactions between all atoms in the system.[26][27]

-

Minimization and Equilibration: The system's energy is first minimized to remove steric clashes. This is followed by a series of equilibration steps, typically under NVT (constant volume and temperature) and then NPT (constant pressure and temperature) ensembles, to allow the system to relax to a stable state.

-

Production Run: Once equilibrated, the production MD simulation is run for a significant duration (e.g., 5 ns to >1 µs).[15][25] Trajectories (atomic coordinates over time) are saved at regular intervals.

-

Trajectory Analysis: Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and specific interactions (hydrogen bonds, salt bridges) over time. This analysis can reveal agonist-induced conformational changes, such as the closure of the C-loop, which is associated with receptor activation.[5][26]

| Simulation System | Duration | Force Field/Package | Key Observations | Reference |

| (α4)₂(β2)₃ nAChR TM Domain in DMPC | 5 ns | Not specified | Identified hydrophobic rings acting as gates for water flow. | [14][15] |

| Torpedo AChR TM Domain in DPPC | 35 ns | GROMOS87 / GROMACS | The structure reached equilibration after ~4 ns; analysis focused on the 5-35 ns period. | [27] |

| GLIC (nAChR Homologue) | 1 µs | Not specified | Captured the channel gating mechanism stimulated by a pH change. | [25] |

| DHβE-bound α4β2 nAChR | 2.6 µs (combined) | AMBER 16 | Investigated the conformational transition from a desensitized to a closed/resting state. | [26] |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[28][29] These models are valuable for predicting the activity of novel compounds without the need for synthesis and testing, thereby accelerating the drug discovery process.

Experimental Protocol: QSAR Modeling

-

Data Set Collection: Assemble a data set of compounds with experimentally determined binding affinities (e.g., Ki or IC50) for the target nAChR subtype.

-

Descriptor Calculation: For each compound, calculate a set of numerical descriptors that represent its physicochemical properties (e.g., logP, molecular weight) and structural features (e.g., topological indices, 3D field values).

-

Model Generation: Use statistical methods like multiple linear regression or more advanced techniques like Comparative Molecular Field Analysis (CoMFA) to build a model that correlates the descriptors with biological activity.[9][30]

-

Model Validation: The model's predictive power must be rigorously validated. This involves internal validation (e.g., cross-validation, q²) and, crucially, external validation using a test set of compounds not used in model training (predictive r²).[9][30] A robust model can then be used to screen new, virtual compounds.

| QSAR Study | Method | No. of Compounds | Key Statistics | Reference |

| Neuronal nAChR Agonists | Hansch & CoMFA | ~270 (206 in final model) | CoMFA Model: q² = 0.749, r² = 0.847, s = 0.600, r²_pred = 0.961 | [9][30] |

| α7 nAChR Binding Prediction | Machine Learning & Docking | 930 (training set) | External Test Set: Accuracy = 0.808, Sensitivity = 0.878 | [31] |

nAChR Signaling Pathways

Upon agonist binding and channel opening, the influx of cations (primarily Na⁺ and Ca²⁺) triggers downstream intracellular signaling cascades.[32] The α7 nAChR subtype, which has high permeability to Ca²⁺, is particularly important in mediating these long-term cellular responses, including neuroprotection and modulation of inflammation.[32][33] Understanding these pathways is crucial for developing drugs that not only target the receptor but also achieve a desired functional outcome.

Key signaling pathways activated by nAChRs include:

-

PI3K/Akt Pathway: Activation of the Phosphoinositide 3-Kinase (PI3K)-Akt pathway is a major route for nAChR-mediated neuroprotection, promoting cell survival.[32][33]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also activated and is involved in neuronal function and cell proliferation.[34][35]

-

JAK2/STAT3 Pathway: This pathway can be activated by nAChRs and is involved in cellular responses, including the cholinergic anti-inflammatory pathway.[34]

References

- 1. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System | Annual Reviews [annualreviews.org]

- 3. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico models for the Human α4β2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational modeling study of human nicotinic acetylcholine receptor for developing new drugs in the treatment of alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinic receptor pharmacology in silico: Insights and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In silico modeling of the α7 nicotinic acetylcholine receptor: new pharmacological challenges associated with multiple modes of signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A virtual screening study of the acetylcholine binding protein using a relaxed-complex approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetylcholine-binding proteins: functional and structural homologs of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Homology Modeling and Molecular Dynamics Simulations of Transmembrane Domain Structure of Human Neuronal Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Homology modeling and molecular dynamics simulations of transmembrane domain structure of human neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In silico studies of ASEM analogues targeting α7-nAChR and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of peptide ligands through docking and virtual screening at nicotinic acetylcholine receptor homology models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pnas.org [pnas.org]

- 22. researchgate.net [researchgate.net]

- 23. Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular dynamics of nicotinic acetylcholine receptor correlating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. Molecular dynamics simulations of dihydro‐β‐erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 29. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 32. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of the nAChR Agonist Epibatidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, Epibatidine. Initially isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, Epibatidine has garnered significant interest due to its powerful analgesic properties, acting via nicotinic rather than opioid receptors.[1][2] Its unique structure and high affinity for neuronal nAChRs make it an important pharmacological tool and a lead compound for the development of novel therapeutics.[1][3] This document details its synthesis, chemical and pharmacological properties, and the experimental protocols used for its characterization.

Synthesis of (±)-Epibatidine

The unique 7-azabicyclo[2.2.1]heptane core of Epibatidine has made it a popular target for total synthesis.[3] Numerous synthetic routes have been developed since its structure was elucidated in 1992.[4] A common and effective strategy involves a Diels-Alder cycloaddition to construct the bicyclic core, followed by functional group manipulations.

A representative synthetic workflow is outlined below. This approach utilizes a Diels-Alder reaction between N-Boc-pyrrole and 2-chloro-5-vinylpyridine, followed by reduction and deprotection steps.[3]

Chemical and Physical Properties

Epibatidine is a stable solid with defined physicochemical properties that influence its biological activity and pharmacokinetic profile. Its basicity, conferred by the bicyclic nitrogen, is a key feature for its interaction with the nAChR binding site.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClN₂ | [PubChem CID: 854023] |

| Molecular Weight | 208.69 g/mol | [PubChem CID: 854023] |

| Appearance | White solid | [ChemicalBook] |

| pKa (Predicted) | 10.07 ± 0.40 | [ChemicalBook] |

| LogP (Predicted) | 2.2 | [PubChem CID: 854023] |

Pharmacological Profile: Interaction with nAChRs

Epibatidine is an extremely potent agonist at most neuronal nAChR subtypes, with significantly higher affinity than acetylcholine or nicotine.[5] Its high affinity and potent agonist activity have made it an invaluable radioligand ([³H]-Epibatidine) for characterizing nAChRs.[4][6] However, its therapeutic use is precluded by a narrow therapeutic index and high toxicity, likely due to its lack of selectivity between nAChR subtypes.[1][7]

Table 2: Binding Affinity (Ki) of Epibatidine at Various nAChR Subtypes

| nAChR Subtype | Ki Value | Comments |

| Human α3β2 | ~0.16 - 0.23 nM | Extremely high affinity.[5] |

| Human α4β2 | 40 pM | Very high affinity for the most abundant brain nAChR subtype.[4] |

| Human α3 (SH-SY5Y cells) | 0.6 pM | One of the highest affinity interactions reported.[5] |

| Chicken α7 | 0.6 µM | Lower affinity compared to heteromeric subtypes.[5] |

| Torpedo muscle-type | ~5 µM | Significantly lower affinity for muscle-type receptors.[5] |

Table 3: Functional Activity (EC₅₀) of Epibatidine at Various nAChR Subtypes

| nAChR Subtype | EC₅₀ Value | Comments |

| Chicken α8 | 1 nM | Demonstrates potent full agonist activity.[5] |

| Human (ganglionic-type) | 72 - 111 nM | Potent stimulation of sodium influx.[8] |

| Chicken α7 | 2 µM | Consistent with lower binding affinity.[5] |

| Human muscle-type | 16 µM | Low potency at neuromuscular junction receptors.[5] |

Mechanism of Action and Signaling Pathways

As a nAChR agonist, Epibatidine's primary mechanism involves binding to the receptor and inducing a conformational change that opens an intrinsic ion channel.[9][10] This leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane.[9]

This initial depolarization can trigger several downstream signaling cascades, particularly in neurons. The influx of Ca²⁺ is a critical secondary signal that can activate various intracellular pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK) pathways, which are involved in promoting cell survival and neuroprotection.[11][12][13]

Key Experimental Protocols

Characterizing a potent agonist like Epibatidine requires robust biochemical and functional assays. The following sections detail the methodologies for two fundamental experiments: radioligand binding assays to determine affinity (Ki) and calcium imaging assays to measure functional potency (EC₅₀).

This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Epibatidine) for binding to nAChRs in a membrane preparation.[13][14]

Methodology:

-

Membrane Preparation:

-

Harvest cells or tissue expressing the nAChR subtype of interest.

-

Homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, protease inhibitors).

-

Centrifuge at low speed (1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[13]

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., BCA assay). Store at -80°C.[15]

-

-

Binding Assay (96-well plate format):

-

Total Binding Wells: Add membrane preparation, radioligand (e.g., [³H]-Epibatidine at a concentration near its Kd), and assay buffer.[14]

-

Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of a known competing ligand (e.g., 100 µM Nicotine) to saturate the receptors.[14]

-

Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (Epibatidine).

-

Incubate the plate at room temperature or 30°C for 60-180 minutes to reach equilibrium.[14][15]

-

-

Filtration and Quantification:

-

Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[15]

-

Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[14]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

This protocol measures the functional potency of an agonist by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) in live cells expressing nAChRs. Agonist binding leads to Ca²⁺ influx, which is detected by a fluorescent calcium indicator.[16][17]

Methodology:

-

Cell Preparation:

-

Seed cells stably or transiently expressing the nAChR subtype of interest onto glass-bottom plates or coverslips.

-

Culture overnight to allow for cell attachment.[17]

-

-

Dye Loading:

-

Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in a physiological buffer like Hank's Balanced Salt Solution (HBSS).[18][19]

-

Aspirate the culture medium from the cells and wash once with buffer.

-

Add the dye-loading solution and incubate for 30-60 minutes at 37°C in the dark.[17][19]

-

Wash the cells twice with buffer to remove excess extracellular dye.[18]

-

-

Calcium Imaging:

-

Place the plate/coverslip onto the stage of a fluorescence microscope or plate reader equipped for live-cell imaging (e.g., FLIPR, FlexStation).[17]

-

Set the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths for the chosen dye.[17]

-

Record a baseline fluorescence reading for 10-20 seconds.[17]

-

Add serial dilutions of the agonist (Epibatidine) to the wells and continue recording the fluorescence signal over time (typically 2-5 minutes).

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity (ΔF) from baseline (F₀) for each agonist concentration. Often expressed as ΔF/F₀.

-

Plot the peak fluorescence response against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

-

References

- 1. scilit.com [scilit.com]

- 2. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epibatidine - Wikipedia [en.wikipedia.org]

- 8. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 10. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Calcium Imaging Protocol for hIPSC-derived Dopaminergic neurons [protocols.io]

Pharmacokinetics and Bioavailability of nAChR Agonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "nAChR agonist 1" is a placeholder. This document uses Varenicline (B1221332), a well-characterized partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, as a representative example to illustrate the pharmacokinetic and bioavailability profile of a typical nAChR agonist.